molecular formula C6H7N3S B13980395 1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine CAS No. 512174-80-0

1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine

Katalognummer: B13980395
CAS-Nummer: 512174-80-0
Molekulargewicht: 153.21 g/mol
InChI-Schlüssel: GZCKKUWGGKJYBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine is a heterocyclic compound that features a unique fusion of thiazole and triazepine rings

Vorbereitungsmethoden

The synthesis of 1H-[1,3]thiazolo[4,3-d][1,2,5]triazepine typically involves cyclization reactions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . This reaction leads to the formation of the thiazole ring, which subsequently undergoes cyclization to form the triazepine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1H-[1,3]thiazolo[4,3-d][1,2,5]triazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Wirkmechanismus

The mechanism of action of 1H-[1,3]thiazolo[4,3-d][1,2,5]triazepine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular pathways involved can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

1H-[1,3]thiazolo[4,3-d][1,2,5]triazepine can be compared with other similar heterocyclic compounds, such as:

The uniqueness of 1H-[1,3]thiazolo[4,3-d][1,2,5]triazepine lies in its fused ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

512174-80-0

Molekularformel

C6H7N3S

Molekulargewicht

153.21 g/mol

IUPAC-Name

1,7-dihydro-[1,3]thiazolo[4,3-d][1,2,5]triazepine

InChI

InChI=1S/C6H7N3S/c1-2-9-5-10-4-6(9)3-8-7-1/h1-2,4H,3,5H2

InChI-Schlüssel

GZCKKUWGGKJYBO-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CSCN2C=CN=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.